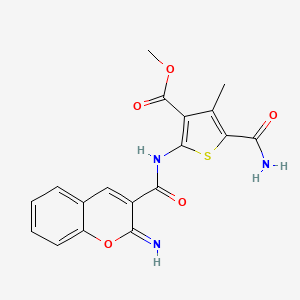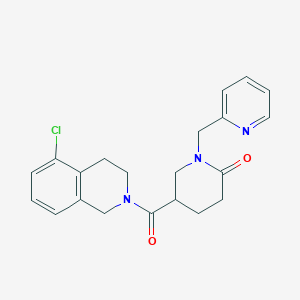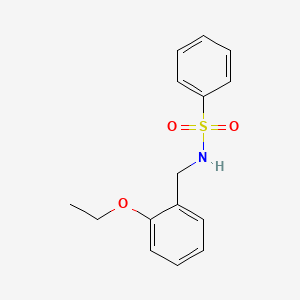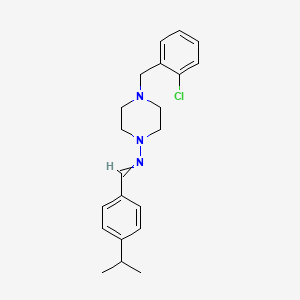![molecular formula C17H18FN3O2 B5981371 3-[3-[3-(2-fluorophenyl)pyrrolidin-1-yl]-3-oxopropyl]-1H-pyridazin-6-one](/img/structure/B5981371.png)
3-[3-[3-(2-fluorophenyl)pyrrolidin-1-yl]-3-oxopropyl]-1H-pyridazin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-[3-(2-fluorophenyl)pyrrolidin-1-yl]-3-oxopropyl]-1H-pyridazin-6-one is a complex organic compound that features a pyridazinone core with a fluorophenyl-pyrrolidine substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-[3-(2-fluorophenyl)pyrrolidin-1-yl]-3-oxopropyl]-1H-pyridazin-6-one typically involves multi-step organic reactions. One common method involves the initial formation of the pyrrolidine ring, followed by the introduction of the fluorophenyl group. The pyridazinone core is then constructed through cyclization reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-[3-[3-(2-fluorophenyl)pyrrolidin-1-yl]-3-oxopropyl]-1H-pyridazin-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridazinones .
Wissenschaftliche Forschungsanwendungen
3-[3-[3-(2-fluorophenyl)pyrrolidin-1-yl]-3-oxopropyl]-1H-pyridazin-6-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases and cancer.
Industry: Utilized in the development of novel materials and chemical processes
Wirkmechanismus
The mechanism of action of 3-[3-[3-(2-fluorophenyl)pyrrolidin-1-yl]-3-oxopropyl]-1H-pyridazin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl-pyrrolidine moiety is believed to enhance binding affinity and selectivity. This compound may modulate signaling pathways involved in cell proliferation, apoptosis, and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-fluorophenyl)pyrrolidin-1-yl derivatives: These compounds share structural similarities and may exhibit comparable biological activities.
Pyridazinone analogs: Compounds with variations in the pyridazinone core or substituents.
Uniqueness
The unique combination of the fluorophenyl-pyrrolidine moiety with the pyridazinone core distinguishes 3-[3-[3-(2-fluorophenyl)pyrrolidin-1-yl]-3-oxopropyl]-1H-pyridazin-6-one from other compounds. This structural arrangement may confer specific pharmacological properties and enhance its potential as a therapeutic agent .
Eigenschaften
IUPAC Name |
3-[3-[3-(2-fluorophenyl)pyrrolidin-1-yl]-3-oxopropyl]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2/c18-15-4-2-1-3-14(15)12-9-10-21(11-12)17(23)8-6-13-5-7-16(22)20-19-13/h1-5,7,12H,6,8-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUZXTHMVKVACJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2F)C(=O)CCC3=NNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-(1H-indol-2-yl)phenyl]-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5981310.png)
![3-[(4,7-Dimethylquinazolin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione](/img/structure/B5981317.png)
![(4-phenoxyphenyl)[1-(2-pyridinylcarbonyl)-3-piperidinyl]methanone](/img/structure/B5981323.png)



![(2E)-3-[2-(ADAMANTAN-1-YLOXY)ETHYL]-N-(4-CHLOROPHENYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-CARBOXAMIDE](/img/structure/B5981347.png)
![Ethyl (5Z)-2-[(4-methoxyphenyl)amino]-4-oxo-5-[(2,4,5-trimethoxyphenyl)methylidene]-4,5-dihydrothiophene-3-carboxylate](/img/structure/B5981359.png)
![ethyl 2-{[(4-benzyl-1-piperidinyl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5981365.png)
![1-(4-fluorophenyl)-4-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B5981372.png)


![7-[5-(hydroxymethyl)-2-furoyl]-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5981380.png)
![(1S*,4S*)-2-(5-methyl-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B5981388.png)
